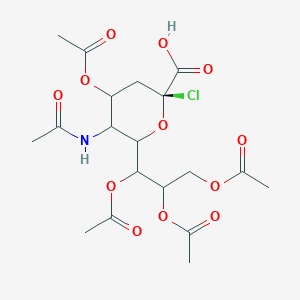
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. It is often present as the terminal sugar of glycoproteins . This compound is known for its significant role in biochemical research, particularly in the study of neuraminic acid derivatives and their applications.
Preparation Methods
The synthesis of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate typically involves organic synthesis methods. One common method is the reaction of N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroethyl) mannitol . The reaction conditions often require specific temperature and solvent conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of neuraminic acid derivatives.
Biology: The compound is used to study the mechanisms of neuraminic acid derivatives in biological systems, including their role in cell recognition and signaling.
Industry: The compound is used in the production of glycoproteins and other biochemicals.
Mechanism of Action
The mechanism of action of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate involves its role as a sialic acid intermediate. It interacts with specific molecular targets and pathways involved in cell recognition and signaling. The compound’s unique structure allows it to participate in various biochemical processes, including the inhibition of viral infections.
Comparison with Similar Compounds
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate can be compared with other similar compounds such as:
N-Acetylneuraminic acid: This compound is a common sialic acid derivative used in similar applications.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: Another acetylated neuraminic acid derivative with similar properties.
Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate: A closely related compound used in biochemical research.
The uniqueness of this compound lies in its specific structural modifications, which enhance its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C19H26ClNO12 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
(2S)-5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26ClNO12/c1-8(22)21-15-13(30-10(3)24)6-19(20,18(27)28)33-17(15)16(32-12(5)26)14(31-11(4)25)7-29-9(2)23/h13-17H,6-7H2,1-5H3,(H,21,22)(H,27,28)/t13?,14?,15?,16?,17?,19-/m1/s1 |
InChI Key |
XVXLPHBXADHTER-IJNOCJQWSA-N |
Isomeric SMILES |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















